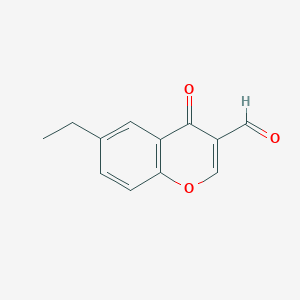

6-Ethyl-3-formylchromone

概要

説明

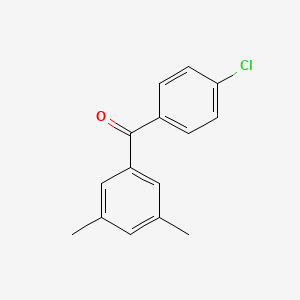

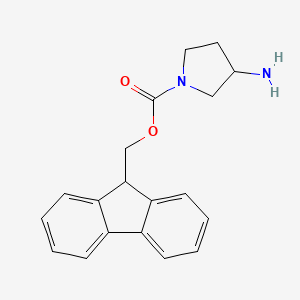

6-Ethyl-3-formylchromone, also known as 6-Ethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a benzopyran derivative . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring . The molecular formula is C12H10O3, with an average mass of 202.206 Da .

Synthesis Analysis

6-Ethyl-3-formylchromone is used in the synthesis of uridine-based library . It may also be used in the synthesis of ethyl 3-acetyl-5-(5-ethyl-2-hydroxybenzoyl)-2-hydroxybenzoate . More research is needed to understand the solvent-dependent regio- and stereo-selective reactions of 3-formylchromones .Molecular Structure Analysis

The molecular structure of 6-Ethyl-3-formylchromone consists of a benzene ring fused to a heterocyclic pyran ring . The empirical formula is C12H10O3 .Chemical Reactions Analysis

The chemical reactions of 6-Ethyl-3-formylchromone are sensitive to variations in the substrates and solvents . For instance, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines in 2-propanol .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethyl-3-formylchromone include a molecular weight of 202.21 , and a melting point of 108-110 °C .科学的研究の応用

Synthesis of Electron-Deficient Dienes

6-Ethyl-3-formylchromone, a derivative of 3-formylchromone, is used in the synthesis of electron-deficient dienes. These dienes are connected to the chromone system and exhibit excellent E-selectivity and good yields. This process involves reacting 3-formylchromones with ylidenemalononitriles and ethyl α-cyano-β-methylcinnamate, illustrating the compound's versatility in organic synthesis (Korotaev et al., 2014).

Synthesis of Novel Pyrimido[1,2-a]pyrimidines

3-Formylchromone derivatives are crucial in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines. This synthesis occurs under solvent-free conditions, demonstrating the compound's efficiency in creating complex molecular structures (Eynde et al., 2001).

Creation of Pyrazolo[1,5-a]pyrimidines

The reaction of 3-formylchromone with 5-amino-1H-pyrazoles leads to the formation of pyrazolo[1,5-a]pyrimidines. This process is marked by good yields and involves the regiospecific reaction, as established by NMR measurements and X-ray analysis (Quiroga et al., 2002).

Formation of Organic Ligands

3-Formylchromones are used in the synthesis of new organic ligands, such as 3-(anilinomethylene)-2-methoxychroman-4-one. These ligands are created through reactions with aniline and 6-amino-1,4,-benzodioxane, indicating the compound's potential in ligand formation and coordination chemistry (Dziewulska-Kułaczkowska & Mazur, 2011).

Synthesis of Pyridine Derivatives

3-Formylchromones react with active methylene derivatives to yield various pyridine derivatives. This process is a testament to the compound's utility in the synthesis of diverse heterocyclic compounds, which can have significant implications in medicinal chemistry and material science (Haas et al., 1981).

Transformation into Pyrroles and Pyridines

3-Formylchromones are instrumental in transforming into pyrroles and pyridines when treated with various bifunctional nucleophiles. This transformation demonstrates the versatility of 3-formylchromones in synthesizing complex heterocyclic structures (Clarke et al., 1985).

Synthesis of Merocyanine Dyes

The reaction of 3-formylchromone with quaternary salts of nitrogen heterocycles leads to compounds that can be used in the synthesis of merocyanine dyes. These dyes are significant in various applications, including optical data storage and photodynamic therapy (Tolmachev et al., 1990).

Heterocyclic Systems Synthesis

The chemical reactivity of 3-formylchromones allows for condensation reactions with various carbon and nitrogen nucleophiles. This leads to the creation of diverse heterocyclic systems, demonstrating the compound's importance in the synthesis of new pharmacologically active substances (Ali et al., 2013).

Inhibition of Bovine Cytosolic Carbonic Anhydrase

Chromone containing sulfonamides, prepared from 3-formylchromones, exhibit potent inhibitory activity against bovine cytosolic carbonic anhydrase. This finding highlights the potential of 3-formylchromone derivatives in developing new therapeutic agents (al-Rashida et al., 2011).

作用機序

Target of Action

The primary target of 6-Ethyl-3-formylchromone is the polypeptide N-acetyl-alpha-galactosaminyltransferases (ppGalNAcTs, also abbreviated ppGaNTases) . These enzymes initiate mucin-type O-linked glycosylation, playing pivotal roles in cell-cell communication and protection of tissues .

Mode of Action

It’s known that the compound interacts with its targets, possibly influencing the process of mucin-type o-linked glycosylation .

Biochemical Pathways

The biochemical pathways affected by 6-Ethyl-3-formylchromone are likely related to the process of mucin-type O-linked glycosylation . This process is crucial for the proper functioning of many biological systems, including immune response and cellular communication .

Result of Action

Given its target, it’s plausible that the compound could influence cell-cell communication and tissue protection processes .

Safety and Hazards

将来の方向性

The future directions of 6-Ethyl-3-formylchromone research could involve understanding the selective formation of the Z-isomer of 2-alkoxy-3-enamines and its transacetalization efficiency . Additionally, the highly sensitive nature of 3-formylchromones towards variations in the substrates and solvents to form different products needs further studies .

特性

IUPAC Name |

6-ethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKTXKYXKJJGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374522 | |

| Record name | 6-Ethyl-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-3-formylchromone | |

CAS RN |

42059-78-9 | |

| Record name | 6-Ethyl-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ethyl-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)